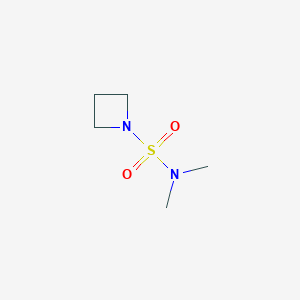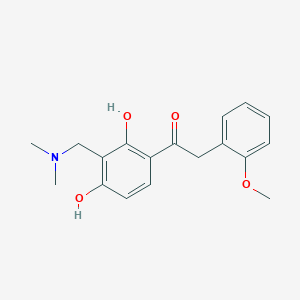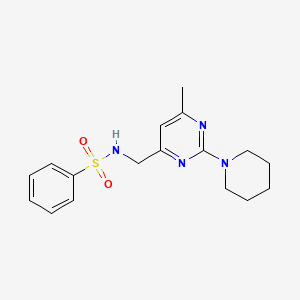![molecular formula C15H11N3O3S B2641432 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-73-6](/img/structure/B2641432.png)
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that features a benzodioxole moiety and a pyridopyrimidinone core
作用機序
Target of Action
Similar compounds have been shown to bind to dcn1 and selectively reduce steady-state levels of neddylated cul1 and cul3 in a squamous cell carcinoma cell line .
Mode of Action
It can be inferred from similar compounds that it may inhibit the dcn1-ube2m protein-protein interaction and inhibit cullin neddylation .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may affect the nedd8/cullin pathway .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .
生化学分析
Biochemical Properties
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the DCN1-UBE2M protein-protein interaction and inhibit cullin neddylation . The compound binds to DCN1 and selectively reduces steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line .
Cellular Effects
The compound has shown potent activities against HeLa and A549 cell lines . It can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . The compound also selectively reduces steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound inhibits the DCN1-UBE2M protein-protein interaction and inhibits cullin neddylation .
Temporal Effects in Laboratory Settings
It has been observed that the compound can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Dosage Effects in Animal Models
The effects of the compound with different dosages in animal models are yet to be fully studied. It has shown potent growth inhibition properties against various human cancer cell lines .
Metabolic Pathways
It has been found to inhibit the DCN1-UBE2M protein-protein interaction and inhibit cullin neddylation .
Transport and Distribution
The transport and distribution of the compound within cells and tissues are yet to be fully studied. It has been found to bind to DCN1 and selectively reduce steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line .
Subcellular Localization
It has been found to bind to DCN1 and selectively reduce steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole derivative, followed by the construction of the pyridopyrimidinone core. Key steps may include:
Formation of Benzodioxole Derivative: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Construction of Pyridopyrimidinone Core: This involves the cyclization of appropriate precursors, such as aminopyridine and thiourea, under controlled conditions to form the pyridopyrimidinone structure.
Final Coupling: The benzodioxole derivative is then coupled with the pyridopyrimidinone core using suitable reagents and conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an anti-inflammatory or antimicrobial agent.
Chemical Research: The compound serves as a model for studying the reactivity and stability of complex organic molecules.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities to the benzodioxole moiety.
3,4-Methylenedioxycinnamic aldehyde: Another compound featuring the benzodioxole ring.
Uniqueness
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its combination of the benzodioxole and pyridopyrimidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14-10-2-1-5-16-13(10)17-15(22)18(14)7-9-3-4-11-12(6-9)21-8-20-11/h1-6H,7-8H2,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPQMVXKOLRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(NC3=S)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Fluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2641351.png)

![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)



![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)





![2-({[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2641370.png)

